Dexanabinol
Overview
Description
Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative. It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210. Unlike other cannabinoid derivatives, this compound does not act as a cannabinoid receptor agonist but instead functions as an NMDA receptor antagonist. This unique property makes it non-psychoactive, distinguishing it from other cannabinoids. This compound exhibits anticonvulsant and neuroprotective properties and is widely used in scientific research, particularly for treating head injuries, strokes, and cancer .
Mechanism of Action
Target of Action
Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .
Mode of Action
This compound acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .
Biochemical Pathways
It’s known that by antagonizing nmda receptors and inhibiting nf-kb, this compound can impact a variety of cellular processes, including neuronal signaling and immune response .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to this compound increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .
Result of Action
This compound’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, this compound was administered via a 3-hour intravenous infusion
Biochemical Analysis
Biochemical Properties
Dexanabinol interacts with the Tumor Necrosis Factor (TNF) in humans . TNF is a cytokine that binds to TNFRSF1A/TNFR1 and TNFRSF1B/TNFBR and is mainly secreted by macrophages . It can induce cell death of certain tumor cell lines .
Cellular Effects
This compound has been shown to have anti-cancer effects in patient-derived brain cancer cell lines . It has also been used in clinical trials for brain cancer and advanced solid tumors . It has limited antitumor activity in patients with brain cancer .
Molecular Mechanism
This compound acts as a non-competitive antagonist of the NMDA receptor . This means it does not produce cannabis-like effects, but is anticonvulsant and neuroprotective . The exact molecular mechanisms are currently poorly understood .
Temporal Effects in Laboratory Settings
In a phase I dose-escalation trial, this compound was administered once weekly via 3-hour intravenous infusion to patients with brain cancer . Systemic exposure to this compound increased from 2 to 36 mg/kg, with dose nonproportionality apparent at the highest dose . This compound was present in appreciable levels in the cerebrospinal fluid (CSF), which implies the possibility of exposure of intracranial tumors to the drug .
Metabolic Pathways
Cannabinoids are generally metabolized in the liver by cytochrome P450 enzymes .
Transport and Distribution
It has been found in the cerebrospinal fluid, suggesting it can cross the blood-brain barrier .
Subcellular Localization
Given its interactions with the TNF and NMDA receptors, it is likely to be found in the cell membrane where these receptors are located .
Preparation Methods
Dexanabinol is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with Δ8-tetrahydrocannabinol (Δ8-THC) as the starting material.
Oxidation: Δ8-THC undergoes oxidation to form the corresponding ketone.
Reduction: The ketone is then reduced to form the hydroxyl derivative.
Substitution: The hydroxyl derivative undergoes substitution reactions to introduce the desired functional groups.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Dexanabinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl derivatives.
Substitution: this compound can undergo substitution reactions to introduce different functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexanabinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating traumatic brain injuries, strokes, and various cancers.
Comparison with Similar Compounds
Dexanabinol is unique among synthetic cannabinoids due to its non-psychoactive nature and its action as an NMDA receptor antagonist. Similar compounds include:
HU-210: A potent cannabinoid agonist with psychoactive effects.
Δ9-tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Compared to these compounds, this compound’s lack of psychoactive effects and its neuroprotective properties make it particularly valuable for medical and research applications .
Properties
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
Record name | Dexanabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112924-45-5 | |
Record name | Dexanabinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexanabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexanabinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexanabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112924-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXANABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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